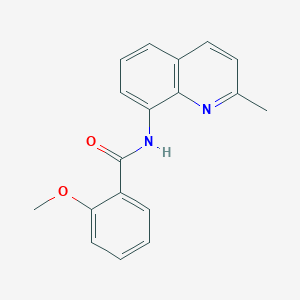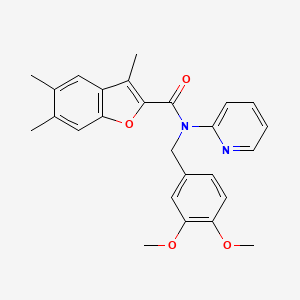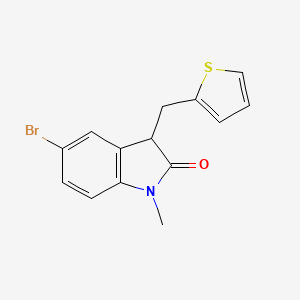![molecular formula C19H24N2O3S2 B11344937 N-[2-(propan-2-yl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11344937.png)
N-[2-(propan-2-yl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(PROPAN-2-YL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a thiophene-2-sulfonyl group and a phenyl group with an isopropyl substituent
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[2-(Propan-2-yl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidin-4-carboxamid beinhaltet in der Regel mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung des Piperidinrings, gefolgt von der Einführung der Thiophensulfonylgruppe und der Isopropyl-substituierten Phenylgruppe. Spezifische Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und Katalysatoren, sind für die erfolgreiche Synthese dieser Verbindung entscheidend.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Durchflussreaktoren, fortschrittlichen Reinigungstechniken und strengen Qualitätskontrollmaßnahmen umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
N-[2-(Propan-2-yl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidin-4-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Thiophensulfonylgruppe kann unter bestimmten Bedingungen oxidiert werden.
Reduktion: Die Verbindung kann reduziert werden, um die funktionellen Gruppen zu modifizieren.
Substitution: Der Phenyl- und Piperidinring können Substitutionsreaktionen eingehen, um verschiedene Substituenten einzuführen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Lithiumaluminiumhydrid) und verschiedene Katalysatoren. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl sind auf die gewünschte Umwandlung abgestimmt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen vom spezifischen Reaktionsweg ab. Beispielsweise kann die Oxidation der Thiophensulfonylgruppe zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen neue funktionelle Gruppen am Phenyl- oder Piperidinring einführen können.
Wissenschaftliche Forschungsanwendungen
N-[2-(Propan-2-yl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidin-4-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität untersucht, einschließlich Enzyminhibition und Rezeptormodulation.
Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-[2-(Propan-2-yl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidin-4-carboxamid beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität modulieren, wodurch spezifische zelluläre Signalwege ausgelöst werden. Detaillierte Studien sind erforderlich, um die genauen molekularen Mechanismen und Signalwege zu entschlüsseln.
Wirkmechanismus
The mechanism of action of N-[2-(PROPAN-2-YL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Piperidinderivate und Thiophensulfonyl-haltige Moleküle. Beispiele sind:
- N-[2-(Propan-2-yl)phenyl]-1-(thiophen-2-yl)piperidin-4-carboxamid
- N-[2-(Propan-2-yl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidin-4-carboxylat
Einzigartigkeit
N-[2-(Propan-2-yl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidin-4-carboxamid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C19H24N2O3S2 |
|---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
N-(2-propan-2-ylphenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C19H24N2O3S2/c1-14(2)16-6-3-4-7-17(16)20-19(22)15-9-11-21(12-10-15)26(23,24)18-8-5-13-25-18/h3-8,13-15H,9-12H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
AKYTYKRDMRHFKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(diethylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11344855.png)
![2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(1-pyrrolidinyl)ethanone](/img/structure/B11344861.png)
![2-(4-Fluorophenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11344863.png)
![{1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B11344870.png)
![Methyl 4-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate](/img/structure/B11344877.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11344879.png)
![6-bromo-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11344883.png)

![N-(4-carbamoylphenyl)-1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11344886.png)

![N-[4-(benzyloxy)phenyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11344903.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11344911.png)
![5-[2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11344914.png)

